PI3K|A/|A-IN-3
CAS No.:
Cat. No.: VC16654297
Molecular Formula: C23H20ClN9O
Molecular Weight: 473.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H20ClN9O |
---|---|
Molecular Weight | 473.9 g/mol |
IUPAC Name | 2,4-diamino-6-[(2S,5S)-2-(5-chloro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-5-methylpyrrolidin-1-yl]pyrimidine-5-carbonitrile |
Standard InChI | InChI=1S/C23H20ClN9O/c1-12-7-8-17(32(12)20-14(10-25)19(26)30-23(27)31-20)21-29-16-6-2-5-15(24)18(16)22(34)33(21)13-4-3-9-28-11-13/h2-6,9,11-12,17H,7-8H2,1H3,(H4,26,27,30,31)/t12-,17-/m0/s1 |
Standard InChI Key | WALAECWNQSIPAM-SJCJKPOMSA-N |
Isomeric SMILES | C[C@H]1CC[C@H](N1C2=NC(=NC(=C2C#N)N)N)C3=NC4=C(C(=CC=C4)Cl)C(=O)N3C5=CN=CC=C5 |
Canonical SMILES | CC1CCC(N1C2=NC(=NC(=C2C#N)N)N)C3=NC4=C(C(=CC=C4)Cl)C(=O)N3C5=CN=CC=C5 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
PI3K/Akt-IN-3 is formally identified as methyl (1R,3aS,5aR,5bR,7aR,10S,11aR,11bR,13aR,13bR)-10-[[1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]triazol-4-yl]methyl]-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylate . Its IUPAC name reflects a steroidal backbone fused with heterocyclic moieties, including a triazole ring and a pyrimidine-dione group, which are critical for its biological activity.
Table 1: Key Chemical Properties of PI3K/Akt-IN-3
Property | Value |
---|---|
Molecular Formula | C₄₄H₆₃N₅O₇ |
Molecular Weight | 774.0 g/mol |
PubChem CID | 162651922 |
ChEMBL ID | CHEMBL4751284 |
Synonyms | HY-161816, CHEMBL4751284 |
Stereochemical Complexity | 10 stereocenters |
Structural Analysis and Conformational Challenges
Mechanism of Action and Pathway Modulation
PI3K/Akt Signaling in Disease Contexts
The PI3K/Akt/mTOR pathway is dysregulated in approximately 30–50% of cancers, driving uncontrolled cell growth and resistance to apoptosis . PI3K/Akt-IN-3 inhibits class I PI3Ks, which catalyze the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃), a lipid second messenger that recruits Akt to the cell membrane . By blocking PIP₃ production, PI3K/Akt-IN-3 disrupts downstream effectors such as mTOR, GSK-3β, and FOXO transcription factors, thereby inducing cell cycle arrest and apoptosis .
Selectivity and Isoform Specificity
Challenges and Future Directions
Pharmacokinetic and Toxicity Profiles
No published data exist on the absorption, distribution, metabolism, or excretion (ADME) of PI3K/Akt-IN-3. Structural analogs indicate poor aqueous solubility (<10 μM), necessitating formulation optimizations such as lipid nanoparticles or prodrug strategies . Dose-limiting toxicities, including rash and hyperinsulinemia, are anticipated based on class effects but remain unconfirmed for this specific compound.
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